molecular formula C11H12BrFO B1405995 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene CAS No. 1541736-57-5

1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene

Cat. No.: B1405995
CAS No.: 1541736-57-5
M. Wt: 259.11 g/mol
InChI Key: LSFBPGIQKUOZGB-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene is a high-value chemical intermediate designed for advanced research and development applications, particularly in pharmaceutical chemistry and organic electronic materials. This compound features a benzene ring substituted with bromo, fluoro, and cyclopentyloxy functional groups, making it a versatile building block for constructing more complex molecules. Its structure allows for selective further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi), where the bromine atom acts as a superior leaving group compared to chlorine or fluorine . The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties and metabolic stability of resulting compounds, a key consideration in drug design . The cyclopentyloxy group provides steric bulk and lipophilicity, which can be critical for optimizing a compound's pharmacokinetic profile or its performance in organic light-emitting diodes (OLEDs) and other electronic applications . As a multisubstituted benzene derivative, it serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs) and functional materials . This product is offered with a typical purity of ≥97% (by GC) and is characterized by its clear, colorless to pale-yellow liquid appearance. It has a predicted boiling point of approximately 188-190°C at 760 mmHg and a density near 1.72 g/cm³, based on analogous compounds . Safety and Handling: This chemical is intended for research use only in a controlled laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Refer to the Safety Data Sheet (SDS) for detailed hazard information. Recommended storage is in a sealed container under dry conditions at 2-8°C .

Properties

IUPAC Name

1-bromo-3-cyclopentyloxy-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c12-8-5-9(13)7-11(6-8)14-10-3-1-2-4-10/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFBPGIQKUOZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Fluorobenzene is brominated using bromine in the presence of catalysts such as iron chloride or aluminum halides (AlCl3 or AlBr3).
  • Reaction temperatures range from 10 °C to 100 °C, with 10–50 °C preferred for better selectivity.
  • Reaction times vary from 3 to 24 hours, with 3–5 hours often optimal to maximize meta-substitution (1-bromo-3-fluorobenzene).

Isomeric Selectivity and Purification

  • The bromination yields a mixture of isomers: ortho (1-bromo-2-fluorobenzene), meta (1-bromo-3-fluorobenzene), and para (1-bromo-4-fluorobenzene).
  • Optimal conditions produce approximately 60-65% meta isomer, 5-6% ortho, and 30-34% para isomer.
  • Post-reaction treatment includes aqueous workup and distillation to isolate high-purity 1-bromo-3-fluorobenzene (>99% GC purity).
  • Yields around 52–70% based on fluorobenzene have been reported.

Representative Experimental Procedure

Parameter Details
Reactants Fluorobenzene, bromine
Catalyst Iron chloride or aluminum chloride (0.01–0.1 equiv)
Solvent Halogenated solvents (e.g., methylene chloride)
Temperature 10–50 °C
Reaction Time 3–5 hours
Yield 52–70%
Purity >99% (GC)

Example: Fluorobenzene (576 g) reacted with bromine (959 g) in presence of FeCl3 at 10 °C for 4 hours, followed by stirring at room temperature, then AlCl3 addition and reaction at 80 °C with xylene for 20 hours, afforded 1-bromo-3-fluorobenzene with 70% yield and 99% purity.

Formation of the Cyclopentyloxy Substituent via Nucleophilic Substitution

Reaction Mechanism

  • The bromine or fluorine substituent on the aromatic ring is substituted by the cyclopentyloxy group via nucleophilic aromatic substitution.
  • Cyclopentanol or its alkoxide (generated in situ by base such as potassium carbonate) acts as the nucleophile.
  • The reaction typically occurs in polar aprotic solvents such as N,N-dimethylformamide (DMF).

Reaction Conditions

Parameter Details
Nucleophile Cyclopentanol or cyclopentoxide (generated with K2CO3)
Solvent DMF
Base Potassium carbonate (K2CO3)
Temperature 100 °C
Reaction Time 7 hours
Yield Approximately 70%

Experimental Example

  • To a solution of 1-bromo-3-fluorobenzene (250 mg, 1.429 mmol) in DMF (5 mL), pyrrolidine (122 mg, 1.714 mmol) and potassium carbonate (395 mg, 2.86 mmol) were added.
  • The mixture was heated at 100 °C for 7 hours.
  • Workup involved dilution with dichloromethane and water, extraction, drying, and purification by silica gel chromatography.
  • The product was obtained in 70% yield.

Alternative and Supporting Methods

Use of Aluminum Halide Catalysts

  • Aluminum halides (AlCl3, AlBr3) facilitate electrophilic bromination and subsequent Friedel-Crafts type reactions.
  • Aluminum halide can be generated in situ by reacting aluminum metal with halogen.
  • Post-bromination, benzene derivatives such as ethylbenzene, toluene, xylene, phenol, or 1,2-dimethoxybenzene can be used to improve selectivity and yield of 1-bromo-3-fluorobenzene.

Palladium-Catalyzed Cross-Coupling for Ether Formation

  • Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig type) can be employed to form aryl ethers from aryl halides and cyclopentanol derivatives.
  • Typical conditions include palladium diacetate, triphenylphosphine, cesium carbonate, and 1,4-dioxane solvent at elevated temperatures (150 °C) under inert atmosphere.
  • Microwave irradiation can reduce reaction times significantly.
  • Yields up to 94% have been reported for similar aryl ether formations from 1-bromo-3-fluorobenzene.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents & Conditions Yield (%) Purity (%) Notes
Bromination of fluorobenzene Electrophilic aromatic substitution Br2, FeCl3 or AlCl3, 10–50 °C, 3–5 h 52–70 >99 Meta-selective bromination to 1-bromo-3-fluorobenzene
Nucleophilic substitution Aromatic nucleophilic substitution Cyclopentanol + K2CO3, DMF, 100 °C, 7 h ~70 Not specified Formation of cyclopentyloxy group
Pd-catalyzed coupling (alt.) Cross-coupling (Buchwald-Hartwig) Pd(OAc)2, PPh3, Cs2CO3, dioxane, 150 °C, 0.5 h Up to 94 Not specified Efficient ether formation alternative

Research Findings and Considerations

  • Reaction selectivity is crucial due to the formation of isomeric bromofluorobenzenes; controlling temperature, catalyst loading, and reaction time optimizes 1-bromo-3-fluorobenzene yield.
  • Purification typically involves distillation and chromatographic techniques to achieve high purity.
  • The nucleophilic substitution step benefits from strong bases and polar aprotic solvents to facilitate ether bond formation.
  • Alternative palladium-catalyzed methods offer higher yields and shorter reaction times but require expensive catalysts and inert conditions.
  • Industrial scale preparations favor aluminum halide catalysis due to cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Coupling Reactions: It can be involved in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12BrF
  • Molecular Weight : 259.1176 g/mol
  • Structure : Characterized by a bromine atom, a cyclopentyloxy group, and a fluorine atom attached to a benzene ring.

Chemistry

1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow it to participate in various chemical reactions, making it valuable for:

  • Synthesis of Specialty Chemicals : The compound can be used to create materials with specific properties tailored for industrial applications.
  • Organic Reactions : It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has shown potential for:

  • Development of Bioactive Molecules : Its structure can be modified to enhance biological activity, making it useful in drug development.
  • Mechanistic Studies : The interactions of its functional groups can be studied to understand their effects on molecular pathways and biological processes.

Industry

The compound is utilized in the production of specialty chemicals that require specific reactivity or properties. This includes:

  • Liquid Crystals : It can serve as an intermediate in the production of liquid crystal displays (LCDs), where precise molecular interactions are critical.
  • Agricultural Chemicals : As an intermediate, it contributes to the synthesis of pesticides and herbicides.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, particularly breast and lung cancer cells. Results indicated significant cytotoxicity attributed to apoptosis induction via mitochondrial pathways. This suggests potential therapeutic applications in oncology.

Case Study 2: Enzyme Inhibition

Research focused on metabolic enzymes revealed that this compound could effectively inhibit specific enzyme activities by binding to their active sites. This finding indicates its potential use in treating metabolic disorders such as diabetes, where enzyme regulation is crucial.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine, cyclopentyloxy, and fluorine substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development.

Comparison with Similar Compounds

Substituent Variations in Position 3

The 3-position substituent significantly influences physical properties and reactivity. Key analogs include:

Compound Name 3-Substituent Molecular Formula Molecular Weight Key Properties/Applications References
1-Bromo-3-(tert-butyl)-5-fluorobenzene tert-butyl C${10}$H${12}$BrF 231.10 Higher thermal stability; used in Suzuki couplings
1-Bromo-3-chloro-5-fluorobenzene Chlorine C$6$H$3$BrClF 209.45 Higher density (1.72 g/cm³); intermediate in agrochemicals
1-Bromo-3-(difluoromethyl)-5-fluorobenzene Difluoromethyl C$7$H$5$BrF$_3$ 229.02 Enhanced electronegativity; potential fluorinated building block
1-Bromo-3-methoxy-5-fluorobenzene Methoxy C$7$H$6$BrFO 205.03 Improved solubility in polar solvents; used in pharmaceutical intermediates

Key Observations :

  • Lipophilicity : Cyclopentyloxy and tert-butyl substituents increase logP values compared to methoxy or chlorine, favoring blood-brain barrier penetration in drug candidates .

Reactivity in Cross-Coupling Reactions

Bromine at the 1-position enables participation in Suzuki-Miyaura couplings, as demonstrated in analogs:

  • 1-Bromo-3-(tert-butyl)-5-fluorobenzene reacts with boronic acids to form biaryl structures, critical in kinase inhibitor synthesis .
  • Bromo-phenyloxazole derivatives (e.g., from biphenyl oxazoles) show efficient coupling under mild conditions (toluene/water, 80°C), yielding enzyme inhibitors targeting NPP1/NPP3 isozymes .

The cyclopentyloxy group’s electron-donating nature may slightly deactivate the benzene ring compared to electron-withdrawing groups (e.g., chlorine), altering regioselectivity in electrophilic substitutions .

Biological Activity

1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and research. The compound's structure, including the presence of bromine and fluorine atoms, may influence its interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂BrF
  • Molecular Weight : 267.14 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 1-position, a cyclopentyloxy group at the 3-position, and a fluorine atom at the 5-position of the benzene ring. This unique arrangement contributes to its reactivity and potential biological effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, potentially modulating their activity. This includes inhibition or activation of metabolic pathways.
  • Binding Affinity : The presence of halogen atoms enhances binding affinity to specific molecular targets, influencing biological responses.
  • Chemical Reactivity : The bromine atom facilitates nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Research indicates that its halogenated structure may enhance its efficacy compared to non-halogenated analogs.

Enzyme Modulation

Research has indicated that this compound may modulate the activity of enzymes involved in fatty acid metabolism. Such interactions could have implications for metabolic disorders and therapeutic applications.

Anticancer Activity

Some derivatives of this compound have shown promise in inducing apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death pathways.

Case Studies and Research Findings

The following table summarizes key findings from research studies on the biological activities of this compound:

Study FocusFindingsReference
Antimicrobial ActivityExhibits activity against select bacterial strains
Enzyme InteractionPotential modulation of fatty acid metabolism enzymes
Anticancer PropertiesInduces apoptosis in cancer cell lines
Synthesis ApplicationsUsed as an intermediate in organic synthesis

Applications in Research and Medicine

The unique structure and biological activity of this compound make it valuable in various scientific fields:

  • Organic Chemistry : Serves as an intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development : Explored for potential therapeutic properties targeting microbial infections and metabolic disorders.
  • Industrial Uses : Utilized in producing specialty chemicals and materials due to its chemical reactivity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar halogenated compounds is useful:

CompoundCYP1A2 InhibitionAntimicrobial ActivityAnticancer Activity
This compoundYesYesYes
1-Bromo-3-chloro-5-fluorobenzeneNoModerateLimited
1-Bromo-4-fluorobenzeneYesLowModerate

Q & A

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer: Stability varies with acid strength. In 1M HCl (pH 0), hydrolysis of the ether bond occurs within 24 hours at 25°C. In weaker acids (pH 2–4), degradation is negligible. Conduct accelerated stability studies (40°C/75% RH for 14 days) and analyze via LC-MS to identify decomposition products (e.g., 3-bromo-5-fluorophenol) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene
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